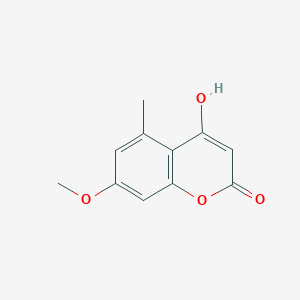
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . The reaction conditions typically involve the use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, or heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
For industrial production, the Pechmann condensation can be optimized to use green chemistry principles, such as solvent-free conditions and reusable catalysts. Mechanochemical methods, which involve grinding the reactants together in a ball mill, have also been explored for their efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol or acetone .
Major Products
Applications De Recherche Scientifique
Mécanisme D'action
The biological effects of 4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process . Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparaison Avec Des Composés Similaires
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
Scopoletin (7-Hydroxy-6-methoxy-2H-chromen-2-one): Known for its anti-inflammatory and antioxidant properties.
Umbelliferone (7-Hydroxy-2H-chromen-2-one): Exhibits strong antioxidant and antimicrobial activities.
Hymecromone (7-Hydroxy-4-methyl-2H-chromen-2-one): Used as a choleretic agent to stimulate bile flow.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4-hydroxy-7-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5,12H,1-2H3 |
Clé InChI |
HKUZXYFQUQNDJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=CC(=O)O2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















